5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt
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Overview
Description
Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate is a chemical compound with the molecular formula C22H34CaN4O6 and a molecular weight of 490.61 g/mol This compound is known for its unique structure, which includes a calcium ion coordinated to a pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate typically involves the reaction of a pyrimidine derivative with a calcium salt under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups on the pyrimidine ring.
Scientific Research Applications
Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Calcium 5-butyl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate
- Calcium 5-butan-2-yl-5-methyl-1-methyl-4,6-dioxopyrimidin-2-olate
- Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-ol
Uniqueness
Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
67050-27-5 |
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Molecular Formula |
C22H34CaN4O6 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2 |
InChI Key |
KGISGVJYCVQRHS-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2] |
Origin of Product |
United States |
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